molecular formula C21H21ClFNO3 B1327322 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone CAS No. 898756-20-2

3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

Cat. No.: B1327322
CAS No.: 898756-20-2
M. Wt: 389.8 g/mol
InChI Key: NKGNCYAINVJNQB-UHFFFAOYSA-N
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Description

3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is a synthetic organic compound characterized by its complex molecular structure It features a benzophenone core substituted with chlorine, fluorine, and a spirocyclic moiety containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine under acidic conditions.

    Attachment to Benzophenone Core: The spirocyclic intermediate is then attached to the benzophenone core via a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Introduction of Halogens: The final step involves the introduction of chlorine and fluorine atoms through halogenation reactions. Chlorination can be achieved using thionyl chloride, while fluorination might involve the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, potentially converting it to a secondary alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as DMF or acetonitrile.

Major Products

    Oxidation: Oxo derivatives of the spirocyclic moiety.

    Reduction: Secondary alcohol derivatives of the benzophenone core.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]-4-fluorobenzophenone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are exploring its use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure and halogen substitutions make it a candidate for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic moiety and halogen substitutions play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
  • 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone

Uniqueness

Compared to similar compounds, 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is unique due to the specific positioning of its chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic moiety also contributes to its distinct properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H22ClFNO3
  • Molecular Weight : 371.86 g/mol
  • CAS Number : 898756-00-8

The structure features a benzophenone core with a chloro and a fluorine substituent, along with a unique spirocyclic moiety that enhances its biological interactions. The presence of the dioxa-azaspiro structure contributes to its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was observed through assays measuring cell viability and apoptosis markers.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10Caspase activation

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Cancer Research evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers (caspase activity).
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-FluorobenzophenoneC13H9FOSimple benzophenone structure
1-Bromo-3,4-difluoro-2-nitrobenzeneC6H2BrF2NO2Aryl halide with electron-withdrawing groups
8-(1,4-Dioxa-8-azaspiro[4.5]decyl)benzaldehydeC14H15N3O3Similar spirocyclic structure

The unique combination of halogenated functional groups in this compound likely enhances its biological activity compared to simpler analogs.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-18-13-15(5-6-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNCYAINVJNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643771
Record name (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-20-2
Record name Methanone, (3-chloro-4-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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